ATZ-1993

Descripción

Propiedades

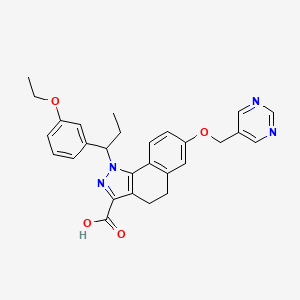

Número CAS |

219705-77-8 |

|---|---|

Fórmula molecular |

C28H28N4O4 |

Peso molecular |

484.5 g/mol |

Nombre IUPAC |

1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid |

InChI |

InChI=1S/C28H28N4O4/c1-3-25(20-6-5-7-21(13-20)35-4-2)32-27-23-11-9-22(36-16-18-14-29-17-30-15-18)12-19(23)8-10-24(27)26(31-32)28(33)34/h5-7,9,11-15,17,25H,3-4,8,10,16H2,1-2H3,(H,33,34) |

Clave InChI |

GEVQMCFWDDZLMU-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-carboxy-4,5-dihydro-1-(1-(3-ethoxyphenyl)propyl)-7-(5-pyrimidinyl)met hoxy-(1H)-benz(g)indazole ATZ 1993 ATZ-1993 ATZ1993 |

Origen del producto |

United States |

Foundational & Exploratory

ATZ-1993: Unidentified Compound Lacks Publicly Available Scientific Data

The absence of any public data suggests that ATZ-1993 may be:

-

An internal, preclinical compound designation that has not yet been disclosed publicly.

-

A compound that is no longer under development, with no resulting publications.

-

A hypothetical or incorrectly referenced identifier.

Without any primary scientific or technical information, it is not possible to provide a detailed guide on its mechanism of action, experimental protocols, or associated quantitative data as requested. Consequently, the creation of signaling pathway diagrams, experimental workflow visualizations, and structured data tables cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases if they are affiliated with an organization that may be developing it. If "this compound" is a placeholder or an internal code, further information would only be available through the originating institution.

ATZ-1993: A Technical Overview of a Non-selective Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATZ-1993 is a potent, orally active, nonpeptide antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen, exerts its effects through these receptors, playing a significant role in various physiological and pathophysiological processes, including vascular tone regulation and cell proliferation.[1][2] The dual antagonism of ETA and ETB receptors by this compound makes it a subject of interest for investigating the therapeutic potential of broad-spectrum endothelin system inhibition, particularly in cardiovascular diseases characterized by vascular smooth muscle cell proliferation, such as intimal hyperplasia following vascular injury.[3][4]

Core Function: Endothelin Receptor Antagonism

This compound functions by competitively inhibiting the binding of endothelin peptides to both ETA and ETB receptors. This blockade prevents the conformational changes in the receptors that are necessary to initiate downstream intracellular signaling cascades.

Binding Affinity

Quantitative analysis of this compound's binding affinity for endothelin receptors has been determined through radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate the potency of the antagonist. A higher pKi value corresponds to a stronger binding affinity.

| Receptor Subtype | pKi Value |

| ETA | 8.69[3] |

| ETB | 7.20[3] |

Table 1: Binding Affinity of this compound for Endothelin Receptors

Signaling Pathways Modulated by this compound

The antagonism of ETA and ETB receptors by this compound interrupts the canonical signaling pathways initiated by endothelin binding. These pathways are primarily mediated by G-proteins and lead to a variety of cellular responses.

General Endothelin Receptor Signaling Cascade

Endothelin receptors are G-protein coupled receptors (GPCRs). Upon activation by endothelin, they couple to several types of G-proteins, including Gq, Gs, and Gi. The primary pathway for vasoconstriction and proliferation involves the Gq protein.

-

Gq Activation: Endothelin binding to ETA or ETB receptors activates the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG together activate protein kinase C (PKC).

-

Cellular Response: These signaling events culminate in various cellular responses, including smooth muscle contraction, cell proliferation, and gene expression changes.

By blocking the initial step of endothelin binding, this compound prevents the initiation of this entire cascade.

Experimental Evidence and Protocols

In Vivo Inhibition of Intimal Hyperplasia

A key preclinical study demonstrated the efficacy of this compound in a rabbit model of vascular injury.

Experimental Data:

| Parameter | Control Group | This compound Treated Group | Inhibition Rate |

| Intima:Media Ratio | Increased | Significantly Reduced | ~77%[3] |

| DNA Content in Vessel Wall | Increased | Significantly Reduced | ~77%[3] |

Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Intimal Hyperplasia

Experimental Protocol: Balloon Denudation of the Rabbit Carotid Artery

This protocol provides a general framework based on standard methodologies for inducing intimal hyperplasia in rabbits.

-

Animal Model: Male New Zealand White rabbits are typically used.

-

Anesthesia: Animals are anesthetized using a combination of ketamine and xylazine.

-

Surgical Procedure:

-

A midline incision is made in the neck to expose the common carotid artery.

-

A Fogarty 2F balloon catheter is introduced into the artery.

-

The balloon is inflated to a pressure that causes endothelial denudation without rupturing the artery.

-

The inflated catheter is passed along a defined length of the artery three times to ensure complete denudation.

-

The catheter is then removed, and blood flow is restored.

-

-

Drug Administration: this compound was administered orally at a dose of 30 mg/kg daily in drinking water for one week.[3]

-

Tissue Harvesting and Analysis:

-

After a specified period (e.g., 2-4 weeks), the animals are euthanized, and the carotid arteries are perfusion-fixed with formalin.

-

The arteries are excised, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Verhoeff-Van Gieson stain).

-

Intima:Media Ratio Calculation: Morphometric analysis is performed using image analysis software to measure the areas of the intima and media. The ratio is calculated by dividing the intimal area by the medial area.

-

DNA Content Analysis: The vascular tissue is homogenized, and DNA is extracted. The total DNA content is quantified using a fluorometric assay with a DNA-binding dye (e.g., Hoechst 33258).

-

Radioligand Binding Assay for pKi Determination

The following is a generalized protocol for determining the binding affinity of a competitive antagonist like this compound.

-

Membrane Preparation:

-

Cell lines or tissues expressing ETA or ETB receptors (e.g., CHO cells transfected with the human receptor) are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled antagonist (this compound) are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled endothelin agonist.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is then calculated as the negative logarithm of the Ki.

-

Conclusion

This compound is a dual antagonist of ETA and ETB receptors with high affinity. Its mechanism of action involves the blockade of endothelin-mediated signaling pathways that are crucial for vasoconstriction and cellular proliferation. Preclinical evidence strongly suggests its potential as an inhibitor of intimal hyperplasia, a key pathological process in restenosis following vascular interventions. The detailed experimental protocols provided herein offer a foundation for further research and development of endothelin receptor antagonists.

References

- 1. karger.com [karger.com]

- 2. Endothelins and endothelin receptor antagonists: therapeutic considerations for a novel class of cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pathophysiological role of endothelin revealed by the first orally active endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

ATZ-1993 (CAS 219705-77-8): A Technical Guide to a Dual Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATZ-1993, with the Chemical Abstracts Service (CAS) number 219705-77-8, is a potent, orally active, nonpeptide dual antagonist of the endothelin (ET) receptor subtypes A (ET-A) and B (ET-B). Its chemical name is 1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding affinities, and detailed experimental protocols relevant to its pharmacological characterization. The information presented is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of cardiovascular diseases such as intimal hyperplasia.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 219705-77-8 |

| Chemical Name | 1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid |

| Molecular Formula | C28H28N4O4 |

| Mechanism of Action | Dual Endothelin Receptor Antagonist (ET-A and ET-B) |

Quantitative Data: Receptor Binding Affinity

This compound exhibits high affinity for both the ET-A and ET-B receptors, with a preference for the ET-A subtype. The binding affinity is quantified by the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value |

| Endothelin Receptor A (ET-A) | 8.69 |

| Endothelin Receptor B (ET-B) | 7.20 |

These values were likely determined through competitive radioligand binding assays.

Mechanism of Action and Signaling Pathways

Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that exerts its effects through two G protein-coupled receptors, ET-A and ET-B. This compound, as a dual antagonist, competitively inhibits the binding of ET-1 to both of these receptors, thereby blocking their downstream signaling pathways.

Activation of ET-A receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation. ET-B receptors are located on both endothelial cells and smooth muscle cells. On endothelial cells, their activation mediates vasodilation via the release of nitric oxide (NO) and prostacyclin, and also plays a role in the clearance of ET-1. Conversely, ET-B receptors on smooth muscle cells mediate vasoconstriction.

The signaling cascade initiated by ET-1 binding to its receptors is complex and involves multiple G proteins.

-

ET-A Receptor Signaling: Primarily couples to Gq/11 proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and proliferation, in part through the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.

-

ET-B Receptor Signaling: Can couple to Gq/11, Gi/o, and Gs proteins. The Gq/11 coupling leads to a similar cascade as the ET-A receptor. Coupling to Gi/o can inhibit adenylyl cyclase, while coupling to Gs can stimulate it. On endothelial cells, ET-B receptor activation leads to an increase in intracellular Ca2+, which stimulates endothelial nitric oxide synthase (eNOS) to produce NO, causing vasodilation.

By blocking both ET-A and ET-B receptors, this compound can inhibit the vasoconstrictive and proliferative effects of ET-1, making it a subject of interest for conditions characterized by excessive endothelin activity, such as intimal hyperplasia following vascular injury.

Caption: Simplified signaling pathway of Endothelin-1 and the inhibitory action of this compound.

Experimental Protocols

Determination of pKi Values by Competitive Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity (pKi) of an unlabeled antagonist, such as this compound, for ET-A and ET-B receptors.

Materials:

-

Cell membranes expressing either human ET-A or ET-B receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Unlabeled competitor: this compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations on ice. Resuspend the membranes in assay buffer to a final protein concentration determined by prior optimization.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled ET-1 (for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of [¹²⁵I]-ET-1 at a concentration at or below its Kd for the respective receptor.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 120 minutes), with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Convert the Ki to pKi: pKi = -log(Ki) .

-

Caption: Workflow for determining pKi via competitive radioligand binding assay.

In Vivo Model of Intimal Hyperplasia Inhibition

This protocol outlines a general procedure for evaluating the efficacy of this compound in a rabbit model of carotid artery balloon injury, a common method for studying intimal hyperplasia.

Animals:

-

Male New Zealand White rabbits.

Materials:

-

This compound.

-

Vehicle for drug administration (e.g., drinking water).

-

Anesthetics (e.g., ketamine, xylazine).

-

Balloon embolectomy catheter (e.g., 2F).

-

Surgical instruments.

-

Perfusion-fixation solutions (e.g., saline, 10% buffered formalin).

-

Histology equipment and stains (e.g., hematoxylin (B73222) and eosin, Verhoeff-Van Gieson).

Procedure:

-

Acclimation and Dosing: Acclimate rabbits to their housing conditions. Administer this compound (e.g., 30 mg/kg/day) or vehicle in the drinking water, starting before the injury and continuing for the duration of the study (e.g., 14 or 28 days).

-

Balloon Injury Surgery:

-

Anesthetize the rabbit.

-

Make a midline incision in the neck to expose the common carotid artery.

-

Introduce a balloon embolectomy catheter into the artery.

-

Inflate the balloon and pass it through the artery multiple times to denude the endothelium.

-

Remove the catheter and restore blood flow.

-

Close the incision and allow the animal to recover.

-

-

Post-operative Care: Monitor the animals for any signs of distress and provide appropriate care. Continue the administration of this compound or vehicle.

-

Tissue Collection: At the end of the study period, euthanize the animals. Perfuse the vascular system with saline followed by a fixative. Excise the injured carotid artery segment.

-

Histomorphometric Analysis:

-

Process the artery segments for histology (embed in paraffin, section).

-

Stain the sections with appropriate stains to visualize the vessel layers (intima, media, adventitia) and elastic laminae.

-

Using a microscope and image analysis software, measure the areas of the lumen, intima, and media.

-

Calculate the intima-to-media area ratio (I/M ratio) as a measure of intimal hyperplasia.

-

-

Statistical Analysis: Compare the I/M ratios between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: Workflow for the in vivo evaluation of this compound on intimal hyperplasia.

Conclusion

This compound is a valuable research tool for investigating the roles of the endothelin system in health and disease. Its dual antagonism of ET-A and ET-B receptors provides a means to probe the complex physiology of endothelin signaling. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to design and execute further studies to elucidate the full therapeutic potential of this compound. The provided methodologies for assessing receptor binding and in vivo efficacy are critical for the continued pharmacological characterization of this and similar compounds.

ATZ-1993: A Technical Guide to its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ATZ-1993, a potent, orally active, nonpeptide dual endothelin receptor antagonist. The document details the initial discovery, key biological data, and the mechanism of action of this compound. While the specific, detailed synthesis pathway and experimental protocols from the seminal 1999 study by Azuma et al. are not publicly available in their entirety, this guide furnishes available quantitative data, outlines generalized experimental methodologies, and presents a putative synthesis pathway for the core benz[g]indazole structure based on established organic chemistry principles. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Discovery and Initial Characterization

This compound was first described in a 1999 publication in the Japanese Journal of Pharmacology by a team of researchers led by Hiroshi Azuma.[1] The compound, chemically identified as 3-carboxy-4,5-dihydro-1-[1-(3-ethoxyphenyl)propyl]-7-(5-pyrimidinyl)methoxy-[1H]-benz[g]indazole, was identified as a novel, nonpeptide antagonist of both endothelin receptor subtype A (ETA) and subtype B (ETB).[1]

Initial studies demonstrated that this compound is orally active and exhibits high selectivity for endothelin receptors.[1] Its potential therapeutic application was investigated in a rabbit model of intimal hyperplasia following balloon endothelial denudation of the carotid artery, a model relevant to understanding restenosis after angioplasty.[1]

Quantitative Biological Data

The primary quantitative data for this compound's biological activity comes from the initial 1999 study. The data is summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | pKi value |

| Endothelin Receptor A (ETA) | 8.69 ± 0.02 |

| Endothelin Receptor B (ETB) | 7.20 ± 0.03 |

| Data from Azuma H, et al. Jpn J Pharmacol. 1999 Sep;81(1):21-8.[1] |

Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Intimal Hyperplasia

| Parameter | Dosage and Administration | Duration of Treatment | Inhibition of Intimal Hyperplasia |

| Intima:Media Ratio Increase | 30 mg/kg/day in drinking water | 1 week before and 6 weeks after balloon denudation | ~77% |

| DNA Content Increase in Vessel Wall | 30 mg/kg/day in drinking water | 1 week before and 6 weeks after balloon denudation | ~77% |

| Data from Azuma H, et al. Jpn J Pharmacol. 1999 Sep;81(1):21-8.[1] |

Synthesis Pathway

The precise, step-by-step synthesis protocol for this compound as developed by its originators is not detailed in the available public literature. However, a plausible synthetic route to the core benz[g]indazole scaffold can be conceptualized based on established methods in heterocyclic chemistry. The following diagram illustrates a generalized, hypothetical synthesis pathway.

Caption: A generalized, hypothetical synthesis pathway for this compound.

Signaling Pathway

This compound functions as an antagonist at both ETA and ETB receptors, thereby inhibiting the downstream signaling cascades initiated by the binding of endothelin-1 (B181129) (ET-1). The diagram below illustrates the signaling pathway that is blocked by this compound.

Caption: Endothelin receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The specific, detailed experimental protocols used in the original 1999 study by Azuma et al. are not available in the public domain. However, this section outlines generalized protocols for the key assays that would have been employed to characterize this compound.

Endothelin Receptor Binding Assay (Generalized Protocol)

This type of assay is used to determine the binding affinity of a compound to its target receptor.

Workflow Diagram:

Caption: A generalized workflow for an endothelin receptor binding assay.

Methodology:

-

Membrane Preparation: Cell lines overexpressing either human ETA or ETB receptors are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

-

Binding Reaction: In a multi-well plate, the receptor-containing membranes are incubated with a fixed concentration of a radiolabeled endothelin peptide, such as [125I]ET-1.

-

Competition: A range of concentrations of the test compound (this compound) is added to the wells to compete with the radioligand for binding to the receptors.

-

Separation: The reaction is terminated, and the bound radioligand is separated from the unbound (free) radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes and the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Rabbit Model of Carotid Artery Intimal Hyperplasia (Generalized Protocol)

This in vivo model is used to assess the efficacy of a compound in preventing the thickening of the inner layer of an artery after injury.

Workflow Diagram:

Caption: A generalized workflow for a rabbit model of carotid artery intimal hyperplasia.

Methodology:

-

Surgical Procedure: Male rabbits are anesthetized, and one of the common carotid arteries is surgically exposed.

-

Endothelial Denudation: A balloon-tipped catheter is inserted into the artery and inflated. The catheter is then withdrawn to denude the endothelium, the inner lining of the artery.

-

Drug Administration: The animals are divided into a control group (receiving vehicle) and a treatment group (receiving this compound). The drug is administered orally, for example, in the drinking water, at a specified dose.

-

Treatment Period: The treatment continues for a predetermined period, which in the case of the original this compound study was for one week prior to and six weeks following the balloon injury.[1]

-

Tissue Harvesting and Analysis: At the end of the treatment period, the animals are euthanized, and the injured segment of the carotid artery is harvested. The tissue is then processed for histological analysis.

-

Quantification of Intimal Hyperplasia: Cross-sections of the artery are stained, and the areas of the intima and media are measured using morphometric analysis. The ratio of the intimal area to the medial area is calculated as a measure of intimal hyperplasia. Additionally, the DNA content of the vessel wall can be quantified as a measure of cell proliferation.

Conclusion

This compound is a well-characterized, potent, and orally active dual endothelin receptor antagonist. The available data from its initial discovery demonstrates its high affinity for both ETA and ETB receptors and its significant in vivo efficacy in a relevant animal model of vascular injury. While the specific details of its synthesis and the precise experimental protocols from the original research are not fully accessible in the public domain, this guide provides a comprehensive summary of the known information and presents generalized methodologies that are standard in the field. This compound represents an important pharmacological tool for studying the roles of the endothelin system in health and disease and serves as a significant lead compound in the development of therapeutics for cardiovascular disorders.

References

Pharmacological Profile of ATZ-1993: An In-Depth Technical Guide

Initial Report: Data Not Available

A comprehensive search for the pharmacological profile of a compound designated "ATZ-1993" has yielded no specific information. Publicly available scientific literature and databases do not contain data pertaining to a substance with this identifier. Therefore, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations as requested, is not possible at this time.

The following sections outline the typical data and experimental methodologies that would be required to construct a complete pharmacological profile for a novel compound, based on established practices in drug discovery and development. This information is provided to guide future inquiries once data for this compound becomes available.

Receptor Binding Affinity

A crucial first step in characterizing a new compound is to determine its binding affinity for various receptors, transporters, and enzymes. This is typically achieved through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of relevant biological targets.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cell lines (e.g., HEK-293, CHO) or from animal tissues.

-

Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

-

Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

Data Presentation: Receptor Binding Profile of this compound (Hypothetical)

| Receptor/Target | Ki (nM) |

| 5-HT2A | Data not available |

| 5-HT2C | Data not available |

| 5-HT1A | Data not available |

| Dopamine D2 | Data not available |

| SERT | Data not available |

| NET | Data not available |

| DAT | Data not available |

| α1-adrenergic | Data not available |

| H1 Histamine | Data not available |

In Vitro Functional Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor(s) and to quantify its potency and efficacy.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux Assay for Gq-coupled receptors like 5-HT2A)

Objective: To determine the functional activity (EC50 and Emax) of this compound at a specific GPCR.

Methodology:

-

Cell Culture: A cell line stably expressing the receptor of interest (e.g., 5-HT2A) is cultured.

-

Calcium Indicator Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are exposed to varying concentrations of the test compound (this compound).

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The dose-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) are calculated.

Data Presentation: In Vitro Functional Profile of this compound (Hypothetical)

| Assay | Receptor | EC50 (nM) | Emax (%) |

| Calcium Flux | 5-HT2A | Data not available | Data not available |

| cAMP Accumulation | 5-HT1A | Data not available | Data not available |

In Vivo Behavioral Pharmacology

Animal models are used to assess the physiological and behavioral effects of a compound. For a potential 5-HT2A agonist, the head-twitch response (HTR) in rodents is a classic and predictive behavioral assay.[2]

Experimental Protocol: Head-Twitch Response (HTR) Assay in Mice

Objective: To evaluate the in vivo 5-HT2A receptor agonist activity of this compound.

Methodology:

-

Animals: Male C57BL/6J mice are commonly used.[3]

-

Compound Administration: this compound is administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection, across a range of doses.

-

Observation Period: Immediately after administration, the mice are placed in individual observation chambers.

-

HTR Quantification: The number of head twitches is counted for a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using an automated system with a head-mounted magnet and a magnetometer coil.[3][4]

-

Data Analysis: A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Data Presentation: In Vivo Behavioral Effects of this compound (Hypothetical)

| Behavioral Assay | Species | Route of Administration | ED50 (mg/kg) | Max Response |

| Head-Twitch Response | Mouse | IP | Data not available | Data not available |

Pharmacokinetics

Pharmacokinetic (PK) studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[5]

Experimental Protocol: Murine Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound in mice.

Methodology:

-

Dosing: A single dose of this compound is administered to a cohort of mice via a specific route (e.g., intravenous, oral).

-

Blood Sampling: Blood samples are collected at multiple time points after dosing.

-

Plasma Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The plasma concentration-time data are used to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%) for non-intravenous routes.

Data Presentation: Pharmacokinetic Parameters of this compound in Mice (Hypothetical)

| Parameter | Route | Value |

| Clearance (CL) | IV | Data not available |

| Volume of Distribution (Vd) | IV | Data not available |

| Half-life (t1/2) | IV | Data not available |

| Bioavailability (F%) | PO | Data not available |

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conveying complex biological processes and experimental designs.

Hypothetical Signaling Pathway for a 5-HT2A Receptor Agonist

Caption: Hypothetical 5-HT2A receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Profiling

Caption: General workflow for determining the in vitro pharmacological profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Intimal Hyperplasia Research, Circa 1993

Disclaimer: Extensive research did not identify a specific compound or research program designated "ATZ-1993" in the context of intimal hyperplasia. The following guide provides a comprehensive overview of the understanding and investigational approaches for intimal hyperplasia prevalent in the early 1990s, a period of significant advancement in cardiovascular research.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the core concepts, experimental protocols, and therapeutic strategies for intimal hyperplasia as they were understood around 1993.

Core Concepts of Intimal Hyperplasia (Circa 1993)

In the early 1990s, intimal hyperplasia was primarily understood as a wound-healing response of the vessel wall to injury, often occurring after vascular interventions like angioplasty, grafting, or in the natural progression of atherosclerosis. The process was characterized by the migration and proliferation of vascular smooth muscle cells (VSMCs) from the media to the intima, followed by the deposition of extracellular matrix (ECM), leading to a thickening of the intimal layer and potential restenosis of the vessel.

The key cellular and molecular events recognized at the time included:

-

Endothelial Denudation: Injury to the endothelial layer was considered the initiating event.

-

Platelet Adhesion and Aggregation: This led to the release of growth factors, most notably Platelet-Derived Growth Factor (PDGF).

-

Leukocyte Infiltration: Inflammatory cells were observed to play a role in the response to injury.

-

VSMC Phenotypic Modulation: VSMCs would switch from a quiescent, contractile phenotype to a synthetic, proliferative state.

-

VSMC Migration and Proliferation: Driven by mitogens like PDGF, VSMCs would move into the intima and multiply.

-

Extracellular Matrix Deposition: Proliferating VSMCs would secrete collagen, elastin, and proteoglycans, contributing to the bulk of the neointima.

Signaling Pathways in Intimal Hyperplasia (Early 1990s Perspective)

The understanding of the signaling pathways driving intimal hyperplasia was centered on the effects of key growth factors and vasoactive substances. The renin-angiotensin system (RAS) was a significant area of investigation for its role in both blood pressure regulation and its direct effects on the vessel wall.

Experimental Protocols

Preclinical research in the early 1990s relied heavily on animal models of arterial injury. The rat carotid artery balloon de-endothelialization model was a cornerstone of this research.

3.1 Rat Carotid Artery Injury Model

This model was widely used to induce intimal hyperplasia and test the efficacy of potential therapeutic agents.

-

Animal Model: Male Sprague-Dawley or Wistar rats (350-450g).

-

Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure:

-

A midline cervical incision is made to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated distally, and a temporary ligature is placed around the CCA proximally.

-

A small arteriotomy is made in the ECA.

-

A 2F Fogarty balloon catheter is introduced through the arteriotomy into the CCA.

-

The balloon is inflated with a small volume of saline to a pressure sufficient to induce endothelial denudation without rupturing the vessel.

-

The inflated catheter is passed three times along the length of the CCA to denude the endothelium.

-

The catheter is removed, the ECA is ligated proximally, and blood flow is restored to the CCA and ICA.

-

The contralateral right carotid artery often serves as an uninjured control.

-

-

Post-Operative Care: Administration of analgesics and monitoring for recovery.

-

Endpoint Analysis (typically at 14 days post-injury):

-

Animals are euthanized, and the carotid arteries are perfusion-fixed in situ with 4% paraformaldehyde at physiological pressure.

-

The arteries are excised, processed for histology, and embedded in paraffin.

-

Cross-sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Verhoeff-Van Gieson (VVG) for elastin.

-

Morphometric analysis is performed using image analysis software to measure the areas of the lumen, intima, and media. The intima-to-media (I/M) ratio is a key quantitative endpoint.

-

Quantitative Data and Therapeutic Strategies

A significant focus of research in this era was the investigation of pharmacological agents that could inhibit the processes leading to intimal hyperplasia. Angiotensin-Converting Enzyme (ACE) inhibitors were a prominent class of drugs under investigation.

4.1 Preclinical Data for ACE Inhibitors (Example: Perindopril)

Studies in the early 1990s explored the effects of ACE inhibitors on neointima formation in animal models. The data presented here is representative of the findings from that period.

| Experimental Group | Animal Model | Dosage | Duration | Key Finding (I/M Ratio) |

| Control (Vehicle) | Rat Carotid Injury | Saline | 14 days | ~1.5 |

| Perindopril | Rat Carotid Injury | 1 mg/kg/day | 14 days | ~0.8 (Significant reduction) |

Data are illustrative and based on typical findings from research published in the early 1990s.

4.2 Interpretation of Findings

The reduction in the intima-to-media ratio by ACE inhibitors like Perindopril suggested that the renin-angiotensin system played a role in the pathophysiology of intimal hyperplasia, beyond its systemic effects on blood pressure. This pointed to a local, tissue-based action of angiotensin II in promoting VSMC proliferation and migration. These findings were crucial in shifting the perspective of intimal hyperplasia from a purely mechanical response to one involving complex cellular and signaling events that could be pharmacologically targeted.

Conclusion

The research landscape for intimal hyperplasia around 1993 was characterized by a foundational understanding of the cellular processes and a growing appreciation for the underlying signaling pathways. The development and refinement of animal models, particularly the rat carotid injury model, provided a robust platform for testing novel therapeutic strategies. The investigation of drug classes like ACE inhibitors marked a pivotal step towards a more targeted, molecular approach to preventing restenosis following vascular procedures. This era laid the groundwork for much of the subsequent research in vascular biology and the development of more advanced therapies, including drug-eluting stents.

In Vitro Characterization of ATZ-1993: A Novel Inhibitor of Smooth Muscle Cell Proliferation and Migration

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the in vitro evaluation of ATZ-1993, a novel small molecule inhibitor with therapeutic potential for vascular proliferative diseases such as atherosclerosis and restenosis. The pathogenesis of these conditions centrally involves the proliferation and migration of vascular smooth muscle cells (VSMCs).[1][2][3][4] this compound has been developed to target key signaling pathways that regulate these cellular processes. This document provides a comprehensive overview of the experimental data, detailed protocols, and the hypothesized mechanism of action for this compound.

Postulated Mechanism of Action of this compound

This compound is hypothesized to be a potent and selective inhibitor of the RhoA/ROCK signaling pathway. The activation of the small GTPase RhoA is a critical event in VSMC migration and proliferation.[5][6] Upon stimulation by agonists such as Angiotensin II or Platelet-Derived Growth Factor (PDGF), RhoA is activated and in turn activates its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase). This cascade promotes actin cytoskeleton reorganization, leading to cell migration, and also influences gene expression related to cell cycle progression. By inhibiting this pathway, this compound is expected to suppress the phenotypic switching of VSMCs from a contractile to a synthetic state, which is characterized by increased proliferation and motility.

Quantitative Data Summary

The in vitro effects of this compound were assessed through a series of quantitative assays. The data presented below demonstrates the dose-dependent efficacy of this compound in modulating key cellular functions of human aortic smooth muscle cells (HA-VSMCs).

Table 1: Effect of this compound on PDGF-BB-Induced VSMC Proliferation

| This compound Concentration | Mean Proliferation (% of Control) | Standard Deviation |

| 0 µM (Vehicle) | 100% | ± 5.2% |

| 1 µM | 85.3% | ± 4.1% |

| 5 µM | 52.1% | ± 3.5% |

| 10 µM | 25.8% | ± 2.9% |

| 25 µM | 10.4% | ± 1.8% |

Table 2: Inhibition of Angiotensin II-Induced RhoA Activation by this compound

| This compound Concentration | Relative GTP-RhoA Levels (Normalized to Total RhoA) | Standard Deviation |

| 0 µM (Vehicle) | 1.00 | ± 0.08 |

| 1 µM | 0.72 | ± 0.06 |

| 5 µM | 0.31 | ± 0.04 |

| 10 µM | 0.14 | ± 0.03 |

Table 3: Effect of this compound on Intracellular Calcium Mobilization

| Treatment | Peak [Ca2+]i (nM) | Standard Deviation |

| Basal | 98 | ± 12 |

| Angiotensin II (100 nM) | 510 | ± 45 |

| This compound (10 µM) + Angiotensin II (100 nM) | 495 | ± 52 |

Table 4: Inhibition of PDGF-BB-Induced ERK1/2 Phosphorylation by this compound

| This compound Concentration | Relative p-ERK1/2 Levels (Normalized to Total ERK1/2) | Standard Deviation |

| 0 µM (Vehicle) | 1.00 | ± 0.11 |

| 1 µM | 0.68 | ± 0.09 |

| 5 µM | 0.29 | ± 0.05 |

| 10 µM | 0.12 | ± 0.03 |

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound and the general workflow for its in vitro characterization.

Caption: Hypothesized mechanism of action of this compound.

Caption: General experimental workflow for in vitro studies of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human aortic smooth muscle cells (HA-VSMCs) were cultured in DMEM/F12 with GlutaMAX, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7] Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For all experiments, cells between passages 3 and 8 were used.

VSMC Proliferation Assay

VSMC proliferation was quantified using a Click-iT™ EdU Cell Proliferation Assay Kit.

-

Cell Seeding: HA-VSMCs were seeded in 96-well plates at a density of 2 x 10^4 cells/mL and allowed to adhere overnight.[8]

-

Serum Starvation: Cells were serum-starved for 24 hours to synchronize their cell cycles.

-

Treatment: Cells were pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 20 ng/mL of PDGF-BB for 24 hours.[7]

-

EdU Labeling: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) was added to each well for the final 24 hours of incubation.[8]

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.[8]

-

Detection: The incorporated EdU was detected using a fluorescent azide-coupled dye as per the manufacturer's protocol. Total nuclei were stained with DAPI.

-

Analysis: Fluorescence was quantified using a plate reader. The proliferation rate was expressed as the ratio of EdU-positive cells to DAPI-stained cells.

Intracellular Calcium Imaging

Changes in intracellular calcium concentration ([Ca2+]i) were monitored using the fluorescent indicator Fluo-4 AM.[9][10]

-

Cell Seeding: HA-VSMCs were grown on glass coverslips.

-

Dye Loading: Cells were incubated with 5 µM Fluo-4 AM for 30 minutes at 37°C.[9]

-

Imaging: Coverslips were mounted on a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

-

Treatment: After establishing a baseline fluorescence, cells were perfused with a buffer containing 100 nM Angiotensin II, with or without pre-incubation with 10 µM this compound.

-

Data Acquisition: Fluorescence intensity was recorded over time. Changes in [Ca2+]i were calculated from the ratio of fluorescence intensities.

RhoA Activation Assay

The level of active, GTP-bound RhoA was determined using a pull-down assay.[6][11][12]

-

Cell Treatment: Confluent HA-VSMCs were serum-starved and then treated with this compound before stimulation with 100 nM Angiotensin II.

-

Cell Lysis: Cells were lysed in an ice-cold buffer containing protease and phosphatase inhibitors.[13]

-

Pull-Down: Cell lysates containing equal amounts of protein were incubated with Rhotekin-RBD agarose (B213101) beads to pull down GTP-RhoA.[12]

-

Washing: The beads were washed to remove non-specifically bound proteins.

-

Western Blotting: The pulled-down proteins were eluted, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for RhoA. A sample of the total cell lysate was also run to determine the total RhoA levels.[11]

-

Quantification: Band intensities were quantified using densitometry. The amount of active RhoA was normalized to the total RhoA in the cell lysate.

Western Blot Analysis for Phospho-ERK1/2

The phosphorylation status of ERK1/2 was analyzed by Western blotting.[14][15][16]

-

Sample Preparation: HA-VSMCs were treated as described for the RhoA activation assay. Protein extracts were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated on a polyacrylamide gel and transferred to a PVDF membrane.[16]

-

Immunoblotting: The membrane was blocked with 5% BSA in TBST to prevent non-specific binding.[15] It was then incubated overnight at 4°C with a primary antibody against phospho-ERK1/2.

-

Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody, and the signal was detected using an ECL substrate.[15]

-

Re-probing: To normalize for protein loading, the membrane was stripped and re-probed with an antibody against total ERK1/2.[16]

-

Analysis: Band intensities were quantified, and the ratio of phospho-ERK1/2 to total ERK1/2 was calculated.

References

- 1. Smooth muscle cells and the pathogenesis of the lesions of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The good smooth muscle cells in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of smooth muscle cells in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The Small GTPase RhoA Regulates the Contraction of Smooth Muscle Tissues by Catalyzing the Assembly of Cytoskeletal Signaling Complexes at Membrane Adhesion Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 9. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

ATZ-1993: A Technical Overview of its Selectivity for ETA vs. ETB Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the endothelin receptor antagonist ATZ-1993, with a specific focus on its selectivity for the endothelin A (ETA) versus the endothelin B (ETB) receptor subtypes. This document outlines the quantitative binding affinities, detailed experimental methodologies for their determination, and the associated signaling pathways.

Core Data: Receptor Binding Affinity

This compound is a nonpeptide antagonist of both ETA and ETB receptors. Its selectivity is characterized by its respective binding affinities (pKi) for each receptor subtype. A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor Subtype | pKi Value |

| This compound | ETA | 8.69 ± 0.02 |

| This compound | ETB | 7.20 ± 0.03 |

Table 1: Binding Affinities of this compound for Endothelin Receptor Subtypes. Data sourced from Azuma H, et al. (1999).[1]

The data clearly indicates that this compound possesses a higher affinity for the ETA receptor than the ETB receptor.

Experimental Protocols

The determination of the binding affinities of this compound for ETA and ETB receptors was achieved through radioligand binding assays. The functional antagonism was assessed via isolated tissue contractility studies.

Radioligand Binding Assay

This protocol outlines the methodology used to determine the pKi values of this compound.

Objective: To quantify the binding affinity of this compound for human ETA and ETB receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or human ETB receptors.

-

Radioligand: [125I]Endothelin-1 ([125I]ET-1).

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: CHO cells expressing either ETA or ETB receptors are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

-

Binding Reaction: The isolated cell membranes are incubated in the assay buffer with a fixed concentration of [125I]ET-1 and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound [125I]ET-1, is measured using a gamma scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]ET-1 (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Antagonism Assay

This protocol details the methodology to assess the functional antagonist activity of this compound on endothelin-1 (B181129) induced vasoconstriction.

Objective: To determine the ability of this compound to inhibit ET-1-induced contraction in isolated arterial tissue.

Materials:

-

Tissue: Rabbit thoracic aorta.

-

Agonist: Endothelin-1 (ET-1).

-

Antagonist: this compound.

-

Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2.

-

Organ Bath System: With isometric force transducers.

-

Data Acquisition System: To record changes in tissue tension.

Procedure:

-

Tissue Preparation: The rabbit thoracic aorta is carefully dissected and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen. The rings are connected to isometric force transducers to measure changes in tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Antagonist Incubation: The aortic rings are pre-incubated with various concentrations of this compound for a set period.

-

Agonist Stimulation: A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath.

-

Data Recording: The contractile responses to ET-1 in the absence and presence of this compound are recorded.

-

Data Analysis: The antagonist effect of this compound is quantified by determining the rightward shift in the ET-1 concentration-response curve. This is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist concentration-response curve.

Signaling Pathways

Endothelin receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation by endothelin peptides.

ETA Receptor Signaling

The ETA receptor is primarily coupled to Gq/11 proteins. Its activation leads to a cascade of events culminating in vasoconstriction and cell proliferation.

ETB Receptor Signaling

The ETB receptor exhibits more diverse signaling, coupling to Gq/11, Gi/o, and Gs proteins depending on the cell type and physiological context. This can lead to vasodilation, vasoconstriction, or clearance of endothelin. In endothelial cells, ETB receptor activation typically leads to vasodilation through the production of nitric oxide (NO).

References

Structural analogs of ATZ-1993

An in-depth analysis of current scientific literature reveals a significant gap in information regarding a specific molecule designated "ATZ-1993." Comprehensive searches across multiple chemical and biological databases have not yielded a definitive structure, mechanism of action, or established biological target for a compound with this identifier.

The search results for "this compound" are varied and do not point to a single, recognized pharmaceutical agent or research compound. The term "ATZ" is a common abbreviation for multiple substances, most notably Atrazine, a widely used herbicide. The inclusion of "1993" might refer to a publication year or an internal compound library number that is not publicly indexed.

Without a defined chemical structure and a known biological context, it is not feasible to provide a technical guide on its structural analogs. The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and creating signaling pathway diagrams—are all contingent on having a reference compound to begin with.

Therefore, to proceed with generating the requested in-depth technical guide, clarification on the specific chemical structure and the biological target or area of research associated with this compound is respectfully requested. Once this foundational information is provided, a thorough and accurate guide on its structural analogs can be developed to meet the needs of researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Preclinical Safety and Toxicity Assessment of Novel Chemical Entities in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "ATZ-1993" is not available in the public domain based on the conducted searches. The following technical guide provides a comprehensive overview of the standard procedures and methodologies for evaluating the safety and toxicity profile of a novel chemical entity (NCE) in animal models, as would be applicable to a compound like "this compound" during its preclinical development.

Introduction to Preclinical Safety and Toxicity Profiling

The evaluation of a new drug candidate's safety and toxicity in animal models is a critical and mandatory phase in the drug development process. These preclinical studies aim to identify potential hazards, characterize adverse effects, and determine a safe starting dose for first-in-human clinical trials. A thorough understanding of the toxicological profile of a new chemical entity (NCE) is paramount for ensuring patient safety and for the successful progression of the drug through the development pipeline.

This guide outlines the core components of a preclinical toxicology program, including study design considerations, common experimental protocols, data interpretation, and the visualization of key processes and pathways. The methodologies described herein are based on established international regulatory guidelines.

Data Presentation: Summarizing Toxicological Data

Quantitative data from toxicology studies should be presented in a clear and standardized format to facilitate comparison and interpretation. The following table provides a template for summarizing key toxicological endpoints for a hypothetical NCE.

Table 1: Summary of Preclinical Toxicity Data for a Novel Chemical Entity (NCE)

| Study Type | Species/Strain | Route of Administration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) | Lowest-Observed-Adverse-Effect Level (LOAEL) | Other Relevant Endpoints (e.g., LD50) |

| Acute Toxicity | Rat (Sprague-Dawley) | Oral (gavage) | Clinical signs of toxicity at high doses, including lethargy and ataxia. | 100 mg/kg | 300 mg/kg | LD50: 1500 mg/kg |

| Mouse (CD-1) | Intravenous | Dose-dependent mortality. | 10 mg/kg | 25 mg/kg | LD50: 50 mg/kg | |

| Repeated Dose Toxicity (28-day) | Rat (Sprague-Dawley) | Oral (gavage) | Liver enzyme elevation (ALT, AST), hepatocellular hypertrophy. | 30 mg/kg/day | 100 mg/kg/day | N/A |

| Dog (Beagle) | Oral (capsule) | Gastrointestinal disturbances (emesis), slight weight loss at the highest dose. | 15 mg/kg/day | 45 mg/kg/day | N/A | |

| Genotoxicity | In vitro Ames Test | N/A | No evidence of mutagenicity in S. typhimurium and E. coli strains. | N/A | N/A | N/A |

| In vivo Micronucleus Test | Mouse (CD-1) | No increase in micronucleated erythrocytes. | 200 mg/kg | N/A | N/A | |

| Safety Pharmacology | Rat (Sprague-Dawley) | Intravenous | No significant effects on cardiovascular or respiratory parameters. | 50 mg/kg | N/A | N/A |

| Reproductive Toxicology | Rat (Sprague-Dawley) | Oral (gavage) | No adverse effects on fertility or early embryonic development. | 75 mg/kg/day | N/A | N/A |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and regulatory acceptance of toxicology studies. Below are outlines of key experimental methodologies.

Acute Toxicity Studies

-

Objective: To determine the potential for toxicity after a single dose and to identify the median lethal dose (LD50).

-

Animal Species: Typically two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent.

-

Methodology:

-

Animals are divided into several dose groups, including a control group.

-

A single dose of the test substance is administered via the intended clinical route (e.g., oral, intravenous).

-

Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

-

At the end of the study, a gross necropsy is performed on all animals.

-

Repeated Dose Toxicity Studies

-

Objective: To evaluate the toxic effects of the test substance after repeated administration over a defined period (e.g., 28 or 90 days).

-

Animal Species: One rodent and one non-rodent species are typically used.

-

Methodology:

-

At least three dose levels and a control group are used.

-

The test substance is administered daily for the duration of the study.

-

Detailed clinical observations are made daily.

-

Body weight and food consumption are monitored weekly.

-

Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

-

At termination, a full necropsy is conducted, and major organs are weighed and examined histopathologically.

-

Genotoxicity Assays

-

Objective: To assess the potential of the test substance to induce genetic mutations or chromosomal damage.

-

Methodology: A standard battery of tests includes:

-

Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.

-

In vitro Mammalian Cell Assay: An assay to detect chromosomal aberrations or gene mutations in mammalian cells.

-

In vivo Genotoxicity Assay: Typically a micronucleus test in rodents to assess chromosomal damage in bone marrow cells.

-

Safety Pharmacology Studies

-

Objective: To investigate the potential for adverse effects on vital organ functions (cardiovascular, respiratory, and central nervous systems).

-

Methodology:

-

Cardiovascular: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered non-rodent model (e.g., dog or non-human primate).

-

Respiratory: Assessment of respiratory rate and tidal volume in rodents using plethysmography.

-

Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

-

Visualizations: Pathways and Workflows

Signaling Pathway: Generic Cellular Stress Response

The following diagram illustrates a simplified, generic signaling pathway that can be activated by a toxic substance, leading to cellular stress and potential apoptosis.

Caption: A generic cellular stress response pathway initiated by a toxic agent.

Experimental Workflow: Preclinical Safety Assessment

This diagram outlines the typical workflow for the preclinical safety assessment of a new chemical entity.

Caption: A typical workflow for preclinical safety assessment of an NCE.

Logical Relationship: Progression of Preclinical Testing

This diagram illustrates the logical progression and increasing complexity of preclinical toxicology studies.

Caption: Logical progression of preclinical toxicology testing phases.

Methodological & Application

Application Notes and Protocols for Dissolving Compounds for In Vivo Studies: A General Guide in the Absence of Data for ATZ-1993

A comprehensive search for the compound "ATZ-1992" did not yield specific information regarding its physicochemical properties, solubility, or established protocols for in vivo administration. The following application notes and protocols are therefore based on general principles for formulating compounds for preclinical research and should be adapted based on the experimentally determined characteristics of ATZ-1993.

The successful in vivo evaluation of a novel compound like this compound is critically dependent on the development of a safe and effective formulation that ensures appropriate bioavailability at the target site. The choice of solvent and excipients is paramount and must be guided by the compound's solubility, the intended route of administration, and the tolerability of the vehicle by the animal model.

Initial Solubility Screening

A systematic solubility screen is the first step in developing an in vivo formulation. This involves testing the solubility of this compound in a panel of common biocompatible solvents.

Table 1: Solubility Screening of a Novel Compound

| Solvent/Vehicle System | Target Concentration (mg/mL) | Visual Observation (Clear, Hazy, Suspension) | Notes |

| Water | 1 | ||

| Saline (0.9% NaCl) | 1 | ||

| Phosphate-Buffered Saline (PBS), pH 7.4 | 1 | ||

| 5% Dextrose in Water (D5W) | 1 | ||

| 10% DMSO in Saline | 5 | Check for precipitation upon dilution. | |

| 10% Ethanol in Saline | 5 | ||

| 5% Tween® 80 in Saline | 5 | May require warming and sonication. | |

| 30% Polyethylene Glycol 400 (PEG 400) in Water | 10 | ||

| 10% Solutol® HS 15 in Saline | 10 | ||

| 0.5% Carboxymethylcellulose (CMC) in Water | 5 | Forms a suspension. |

Experimental Protocol: Solubility Assessment

This protocol outlines a general procedure for determining the solubility of a test compound.

Materials:

-

Test compound (e.g., this compound)

-

Selected solvents and vehicle systems (from Table 1)

-

Vortex mixer

-

Sonicator (water bath)

-

Heating block or water bath

-

Microcentrifuge

-

Analytical balance

-

HPLC or LC-MS for concentration analysis (optional, for quantitative assessment)

Procedure:

-

Weigh out a pre-determined amount of the test compound (e.g., 1-10 mg) into a clear glass vial.

-

Add a small, measured volume of the selected solvent to achieve the highest target concentration.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the vial for 10-15 minutes. Gentle heating (e.g., to 37-40°C) can be applied if the compound is known to be heat-stable.

-

Visually inspect the solution against a light and dark background for any undissolved particles.

-

If the solution is clear, the compound is soluble at that concentration. You can proceed to test higher concentrations.

-

If particulates are present, the mixture can be centrifuged at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound. The supernatant can be analyzed to determine the actual dissolved concentration if quantitative data is required.

-

Record all observations meticulously.

Vehicle Selection and Formulation Development Workflow

The selection of an appropriate vehicle is a stepwise process that begins with understanding the compound's properties and the requirements of the in vivo study.

Caption: Workflow for in vivo formulation development.

Considerations for Signaling Pathway Interactions

While no specific signaling pathways involving "this compound" could be identified, it is crucial to consider that the chosen vehicle should not interfere with the biological pathways under investigation. For example, solvents like DMSO are known to have biological effects and should be used at the lowest effective concentration.

Caption: Vehicle effects on biological pathways.

It is recommended to run a vehicle-only control group in all in vivo experiments to account for any effects of the formulation itself. The data generated from the initial solubility and stability studies will be critical in designing a robust and reproducible in vivo study for this compound.

ATZ-1993 Protocol for Rabbit Carotid Artery Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the ATZ-1993 protocol for a rabbit carotid artery model of neointimal hyperplasia. It includes comprehensive application notes, detailed experimental procedures, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Neointimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a primary contributor to restenosis following vascular interventions such as angioplasty and stenting. The rabbit carotid artery balloon injury model is a well-established preclinical model for studying this phenomenon. This compound is a nonpeptide antagonist of endothelin (ET) receptors, specifically ETA and ETB, which has been investigated for its potential to inhibit neointimal hyperplasia. Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that is implicated in the pathogenesis of vascular proliferative diseases. By blocking ET-1 signaling, this compound aims to reduce the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in neointimal formation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound in the rabbit carotid artery model.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| ETA Receptor Binding Affinity (pKi) | 8.5 | [1] |

| ETB Receptor Binding Affinity (pKi) | 7.2 | [1] |

Table 2: Efficacy of this compound in Inhibiting Neointimal Hyperplasia

| Parameter | Inhibition (%) | Plasma Concentration (nM) | Reference |

| Intima:Media Ratio | ~77% | 121.6 ± 26.6 to 131.7 ± 20.9 | [1] |

| DNA Content | ~77% | 121.6 ± 26.6 to 131.7 ± 20.9 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the this compound rabbit carotid artery model.

Rabbit Carotid Artery Balloon Injury Model

This protocol describes the surgical procedure to induce endothelial denudation and vascular injury in the rabbit carotid artery, which subsequently leads to neointimal hyperplasia.

Materials:

-

New Zealand White rabbits (male, 2.5-3.0 kg)

-

Anesthetic agents (e.g., ketamine, xylazine, isoflurane)

-

Surgical instruments (scalpels, forceps, retractors, vessel clamps)

-

3F Fogarty balloon catheter

-

Heparinized saline solution

-

Suture materials (e.g., 4-0 silk)

Procedure:

-

Anesthesia and Preparation: Anesthetize the rabbit using an appropriate protocol (e.g., intramuscular injection of ketamine and xylazine, followed by maintenance with inhaled isoflurane). Shave the ventral neck region and sterilize the surgical site.

-

Surgical Exposure: Make a midline incision in the neck to expose the right common carotid artery. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.

-

Vessel Isolation and Control: Place vessel clamps or silk ligatures proximally and distally to isolate a segment of the common carotid artery.

-

Arteriotomy and Catheter Insertion: Make a small transverse arteriotomy in the isolated segment. Introduce a 3F Fogarty balloon catheter through the arteriotomy and advance it towards the aortic arch.

-

Endothelial Denudation: Inflate the balloon with a small volume of saline (sufficient to create gentle pressure on the arterial wall) and withdraw the catheter with a rotating motion to denude the endothelium. Repeat this process three times.

-

Closure: After removing the catheter, close the arteriotomy with fine sutures. Remove the vessel clamps to restore blood flow.

-

Post-operative Care: Close the neck incision in layers. Provide appropriate post-operative analgesia and monitor the animal for recovery.

Oral Administration of this compound

This protocol outlines the procedure for the daily oral administration of this compound to the rabbits.

Materials:

-

This compound compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) solution)

-

Oral gavage needles appropriate for rabbits

-

Syringes

Procedure:

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. The dose used in previous studies to achieve therapeutic plasma levels was approximately 1 mg/kg/day.

-

Animal Restraint: Gently but firmly restrain the rabbit to prevent movement during the procedure.

-

Gavage Administration:

-

Measure the distance from the rabbit's mouth to the last rib to estimate the length of the gavage needle to be inserted.

-

Gently insert the gavage needle into the rabbit's mouth, passing it over the tongue and into the esophagus.

-

Slowly administer the this compound suspension.

-

Carefully withdraw the gavage needle.

-

-

Dosing Schedule: Administer the drug orally once daily, starting from the day of the balloon injury surgery and continuing for the duration of the study (typically 2-4 weeks).

Histomorphometric Analysis of Neointimal Hyperplasia

This protocol details the methods for tissue harvesting, processing, and analysis to quantify the extent of neointimal hyperplasia.

Materials:

-

Euthanasia agent (e.g., pentobarbital (B6593769) overdose)